N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

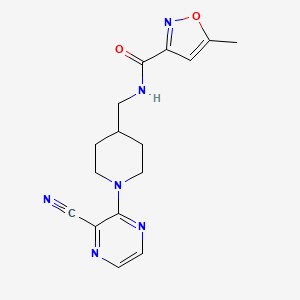

This compound features a piperidine core substituted with a 3-cyanopyrazine ring at the 1-position and a methylisoxazole carboxamide group via a methylene bridge at the 4-position.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-11-8-13(21-24-11)16(23)20-10-12-2-6-22(7-3-12)15-14(9-17)18-4-5-19-15/h4-5,8,12H,2-3,6-7,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIXGJFUACVSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features several key structural components:

- Piperidine moiety : Known for its presence in various pharmacologically active compounds.

- Isoxazole ring : Contributes to the compound's biological activity.

- Cyanopyrazine substituent : Enhances the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the isoxazole ring through cyclization reactions.

- Introduction of the piperidine and cyanopyrazine groups via nucleophilic substitution.

- Final modifications to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

This compound has shown promising results against various microbial strains. In studies, it demonstrated moderate to strong activity against pathogens such as Mycobacterium tuberculosis and Salmonella typhi, with IC50 values indicating effective inhibition at low concentrations .

The exact mechanism of action is still under investigation, but preliminary studies suggest that:

- The isoxazole ring may interact with specific receptors involved in neurotransmission.

- The piperidine structure could facilitate binding to GABA A receptors, potentially influencing cognitive functions and offering therapeutic effects in neurodegenerative conditions .

Study 1: Anti-Tubercular Activity

In a controlled study, derivatives similar to this compound were synthesized and evaluated for their anti-tubercular properties. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating significant antimicrobial potential .

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of compounds containing similar structural motifs. It was found that these compounds could selectively modulate GABA A receptor activity, suggesting potential applications in treating cognitive impairments associated with Alzheimer's disease .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(pyridin-3-yl)piperidin | Piperidine and aromatic rings | Anti-tubercular effects |

| Trifluoperazine | Phenothiazine derivative | Antipsychotic effects |

| Nortriptyline | Tricyclic structure | Antidepressant properties |

| N-(cyanopyrazin) derivative | Piperidine and isoxazole | Antimicrobial activity |

Scientific Research Applications

Biological Activities

Research indicates that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide exhibits promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models by targeting specific kinases involved in cancer progression .

- Neuroprotective Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

- Inhibition of Specific Enzymes : Investigations into its interaction with enzymes have shown that it may modulate pathways involved in cell proliferation and survival, indicating potential applications in both oncology and neurology .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structural uniqueness lies in its combination of a pyrazine ring, piperidine scaffold, and isoxazole-carboxamide. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural Comparison

Functional and Pharmacological Insights

- Fentanyl Analogs () : Compounds like 4'-Methyl acetyl fentanyl and β-methyl fentanyl share the piperidine-carboxamide backbone but are opioid receptor agonists due to phenyl/fluorophenyl substituents. The target compound lacks these aromatic groups, suggesting divergent pharmacological pathways .

- Isoxazole Derivatives (): The compound in replaces pyrazine with thiazole, reducing electron-withdrawing effects.

- Piperidine-Linked Carboxamides (): SR-144528 () is a cannabinoid receptor antagonist with a pyrazole core, emphasizing the role of heterocycle choice in target specificity. The pyrazine-carboxamide in shares the target’s pyrazine group but uses a pyridine-oxadiazole substituent, which may influence solubility .

Physicochemical Properties

- Steric Effects : The methylisoxazole-carboxamide introduces steric bulk absent in simpler carboxamides (e.g., acetyl fentanyl analogs), possibly affecting receptor binding .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.